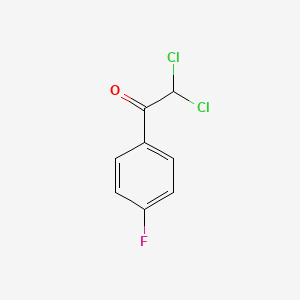
2,2-dichloro-1-(4-fluorophenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-dichloro-1-(4-fluorophenyl)ethanone is an organic compound characterized by the presence of two chlorine atoms and one fluorine atom attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dichloro-1-(4-fluorophenyl)ethanone typically involves the reaction of 4-fluorobenzaldehyde with chloroform in the presence of a base such as sodium hydroxide. The reaction proceeds through a haloform reaction mechanism, resulting in the formation of the desired product. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-dichloro-1-(4-fluorophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-fluorobenzoic acid.
Reduction: Formation of 2,2-dichloro-1-(4-fluorophenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Antimicrobial Activity
Research indicates that DCFPE exhibits notable antimicrobial properties. Its structure allows it to interact effectively with biological molecules, leading to potential therapeutic effects against various pathogens. Studies have demonstrated its efficacy in inhibiting bacterial growth, making it a candidate for further development as an antimicrobial agent.
Anticancer Potential
DCFPE has been investigated for its anticancer properties. The presence of halogen substituents enhances its electrophilicity, enabling it to participate in nucleophilic addition reactions that can disrupt cancer cell proliferation. Preliminary studies suggest that compounds with similar structures often exhibit inhibitory effects on enzymes involved in cancer pathways .
Reactivity and Synthesis
The electrophilic nature of the carbonyl carbon in DCFPE allows it to participate in various organic reactions:
- Nucleophilic Addition Reactions : DCFPE can react with nucleophiles, forming derivatives that may possess enhanced biological activity.
- Grignard Reactions : It can undergo Grignard-mediated reductions, leading to the formation of valuable intermediates for further synthetic applications .
Synthesis of Derivatives
The compound serves as an important intermediate in the synthesis of other biologically active compounds. For instance, DCFPE can be used to synthesize derivatives that may enhance the pharmacological profiles of existing drugs .
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer activity of DCFPE against various cancer cell lines. The results indicated that DCFPE exhibited significant antiproliferative effects, with a GI50 value lower than many established chemotherapeutic agents. The study concluded that further exploration into its mechanism of action could provide insights into developing new cancer therapies .
Case Study 2: Synthesis of Novel Compounds
In another research effort, DCFPE was utilized as a starting material for synthesizing novel compounds through nucleophilic substitution reactions. The synthesized compounds demonstrated varying degrees of biological activity, suggesting that modifications to the DCFPE structure could lead to enhanced therapeutic agents .
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Antimicrobial Activity | Inhibits growth of various bacteria | Effective against Gram-positive bacteria |
| Anticancer Potential | Disrupts cancer cell proliferation | GI50 values indicate strong activity |
| Organic Synthesis | Intermediate for synthesizing biologically active derivatives | Useful in developing new pharmaceutical compounds |
Mécanisme D'action
The mechanism of action of 2,2-dichloro-1-(4-fluorophenyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Dichloro-1-(4-chlorophenyl)-ethanone
- 2,2-Dichloro-1-(4-bromophenyl)-ethanone
- 2,2-Dichloro-1-(4-methylphenyl)-ethanone
Uniqueness
2,2-dichloro-1-(4-fluorophenyl)ethanone is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its analogs. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and interaction with biological targets, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
5157-58-4 |
|---|---|
Formule moléculaire |
C8H5Cl2FO |
Poids moléculaire |
207.03 g/mol |
Nom IUPAC |
2,2-dichloro-1-(4-fluorophenyl)ethanone |
InChI |
InChI=1S/C8H5Cl2FO/c9-8(10)7(12)5-1-3-6(11)4-2-5/h1-4,8H |
Clé InChI |
VEQWNXRSSKSVIH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)C(Cl)Cl)F |
SMILES canonique |
C1=CC(=CC=C1C(=O)C(Cl)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















